N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells. Inhibition of BTK activity has been shown to be effective in the treatment of certain types of lymphomas and leukemias.
Mechanism of Action
BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK activity by N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide leads to decreased activation of downstream signaling pathways, resulting in decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include decreased proliferation and increased apoptosis of cancer cells, as well as decreased activation of downstream signaling pathways in B cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its relatively short half-life, which may limit its effectiveness in certain types of cancer.
Future Directions
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide. These include the development of more potent and selective inhibitors of BTK, as well as the investigation of the potential use of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine the potential long-term effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide on the immune system.
Synthesis Methods
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide involves several steps, including the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2-methylpropanoic acid to form the corresponding amide. The amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with an appropriate amine to form the final product.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. In vitro studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is a potent inhibitor of BTK activity, leading to decreased proliferation and increased apoptosis of cancer cells. In vivo studies have also shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is effective in reducing tumor growth in animal models of lymphoma and leukemia.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)14(18)16-11-3-4-13(12(15)9-11)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQATXCMMUWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.